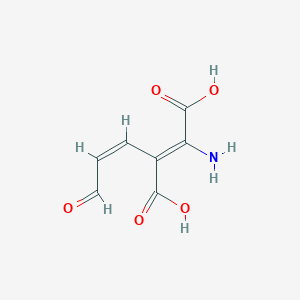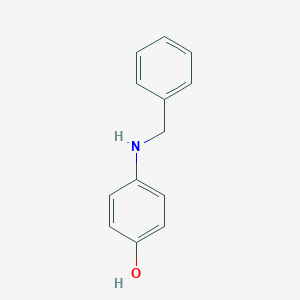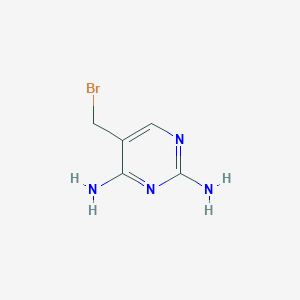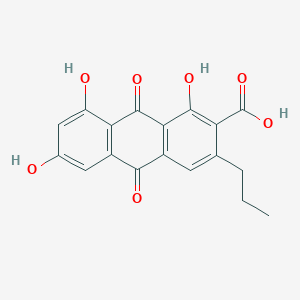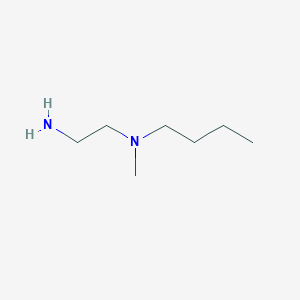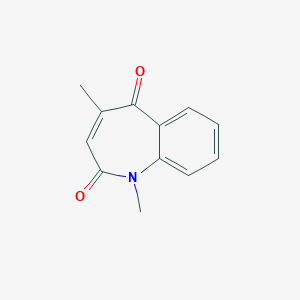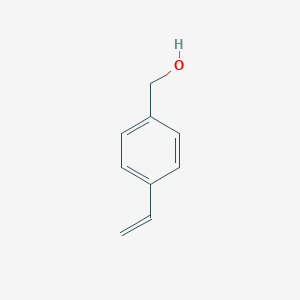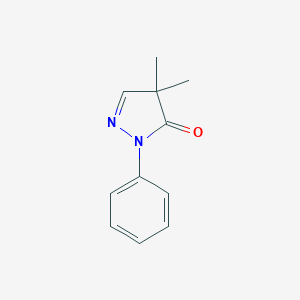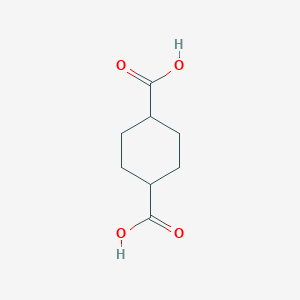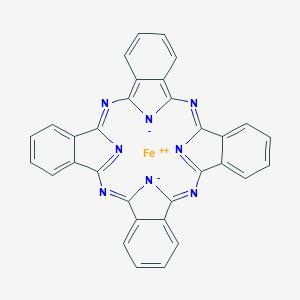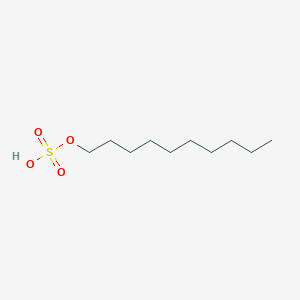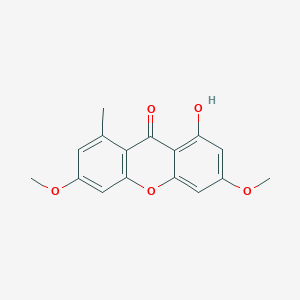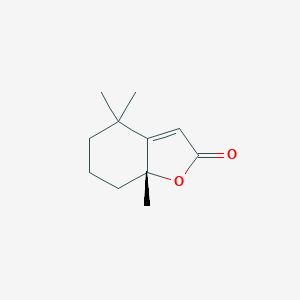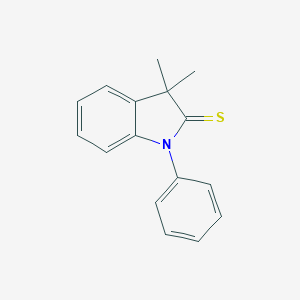
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione, also known as DMT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMT is a derivative of the naturally occurring compound tryptamine and has been found to have a range of biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione is not fully understood, but it is thought to act on a range of receptors in the brain, including serotonin receptors. 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has been found to have a high affinity for the 5-HT2A receptor, which is thought to play a role in the psychedelic effects of the compound.
Biochemical And Physiological Effects
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has a range of biochemical and physiological effects, including changes in perception, mood, and cognition. Ingesting 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione can produce intense visual and auditory hallucinations, as well as feelings of euphoria and spiritual insight. 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has also been found to increase heart rate and blood pressure, as well as activate the sympathetic nervous system.
Advantages And Limitations For Lab Experiments
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has a number of advantages for use in laboratory experiments, including its potency and selectivity for certain receptors. However, there are also limitations to its use, including the potential for adverse effects and the difficulty in controlling the dose and duration of exposure.
Future Directions
There are a number of potential future directions for research on 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione, including further investigation of its role in the brain and its potential therapeutic applications. One area of interest is the potential use of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione in treating addiction and other mental health disorders. Additionally, there is ongoing research into the use of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione in combination with other compounds, such as ayahuasca, for spiritual and therapeutic purposes.
Synthesis Methods
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione can be synthesized through a multistep process involving the reaction of tryptamine with various reagents. One common synthesis method involves the reaction of tryptamine with 2-chlorobenzaldehyde in the presence of sodium hydride and dimethylformamide. This reaction produces an intermediate compound, which can be further reacted with sulfur to yield 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione.
Scientific Research Applications
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has been studied for its potential applications in a range of scientific fields, including neuroscience, pharmacology, and psychiatry. One area of research has focused on the role of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione in the brain and its potential as a neurotransmitter or neuromodulator. Other studies have investigated the potential therapeutic applications of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione, including its use in treating depression, anxiety, and addiction.
properties
CAS RN |
112817-87-5 |
|---|---|
Product Name |
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione |
Molecular Formula |
C16H15NS |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
3,3-dimethyl-1-phenylindole-2-thione |
InChI |
InChI=1S/C16H15NS/c1-16(2)13-10-6-7-11-14(13)17(15(16)18)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
LHJCAADBCAUINH-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=S)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=S)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



